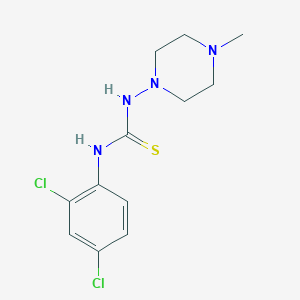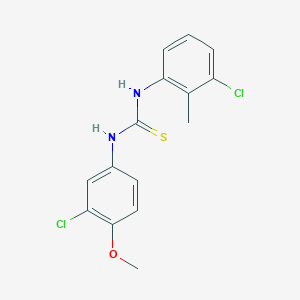
1-(4-biphenylylcarbonyl)azepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)azepane, commonly known as BPCA, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a seven-membered ring structure that contains a nitrogen atom and two benzene rings.
科学的研究の応用
BPCA has shown potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, BPCA has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, BPCA has been used as a building block for the synthesis of various polymers and nanoparticles. In catalysis, BPCA has been used as a ligand for the synthesis of various metal complexes.
作用機序
The mechanism of action of BPCA is not fully understood. However, studies have shown that BPCA can interact with various enzymes and receptors in the body, leading to its potential therapeutic effects. For example, BPCA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the development of Alzheimer's disease. BPCA has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
BPCA has been shown to have various biochemical and physiological effects. For example, BPCA has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. BPCA has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, BPCA has been shown to improve glucose and lipid metabolism in animal models of diabetes and obesity.
実験室実験の利点と制限
BPCA has several advantages for lab experiments, including its high yield of synthesis, low toxicity, and potential therapeutic effects. However, BPCA also has some limitations, including its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for research on BPCA. One direction is to investigate the potential of BPCA as a drug candidate for the treatment of various diseases. Another direction is to explore the potential of BPCA as a building block for the synthesis of various materials and nanoparticles. Additionally, further studies are needed to understand the mechanism of action of BPCA and its potential side effects.
合成法
BPCA can be synthesized using various methods, including the reaction of 4-biphenylcarboxylic acid with 1,6-diaminohexane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Another method involves the reaction of 4-biphenylcarboxylic acid chloride with 1,6-diaminohexane in the presence of a base such as triethylamine. The yield of BPCA using these methods ranges from 50-70%.
特性
IUPAC Name |
azepan-1-yl-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c21-19(20-14-6-1-2-7-15-20)18-12-10-17(11-13-18)16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXWDXZMUQQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Biphenylylcarbonyl)azepane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3,5-dichloro-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5853626.png)
![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)


![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

